molecular formula C18H13FN6OS B2418732 N-(4-fluorophenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide CAS No. 868967-42-4

N-(4-fluorophenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

Cat. No.: B2418732
CAS No.: 868967-42-4
M. Wt: 380.4
InChI Key: WKTYBUXIPPDRAU-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C18H13FN6OS and its molecular weight is 380.4. The purity is usually 95%.
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Biological Activity

N-(4-fluorophenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide, identified by its CAS number 868967-39-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is represented by the molecular formula C18H13FN6OSC_{18}H_{13}FN_{6}OS with a molecular weight of approximately 380.40 g/mol. The compound features a triazole and pyridazine moiety which are known for their diverse biological activities.

Biological Activity

1. Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against species like Candida albicans . The presence of the pyridazine and sulfanyl groups in the structure may enhance these activities through synergistic effects.

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundTarget OrganismActivity (MIC in µg/mL)
Triazole AS. aureus8
Triazole BE. coli16
Triazole CC. albicans32

2. Anti-inflammatory Properties

The dual inhibition potential of compounds similar to this compound against inflammatory pathways has been documented. For example, studies on related compounds have demonstrated their ability to inhibit p38 MAPK and phosphodiesterase 4 (PDE4), leading to reduced levels of pro-inflammatory cytokines such as TNFα . This suggests that this compound may have similar anti-inflammatory effects.

Table 2: Inhibitory Effects on Inflammatory Pathways

CompoundTarget EnzymeIC50 (µM)
Similar Compound 1p38 MAPK0.5
Similar Compound 2PDE40.8

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the triazole and pyridazine rings can significantly influence the compound's potency and selectivity.

Key Observations:

  • Fluorine Substitution: The presence of fluorine at the para position enhances lipophilicity and may improve binding affinity to biological targets.
  • Sulfanyl Group: This moiety is often associated with increased reactivity and potential for forming interactions with enzyme active sites.

Case Studies

A series of studies have evaluated similar compounds for their therapeutic potential:

  • Study on Triazole Derivatives: A study reported that triazole derivatives exhibited potent antibacterial activity with MIC values significantly lower than conventional antibiotics . This highlights the potential of this compound in treating resistant bacterial infections.
  • Anti-inflammatory Trials: In vivo studies demonstrated that related compounds effectively reduced inflammation in rodent models of arthritis by inhibiting TNFα release . Such results support the hypothesis that this compound could be developed as a therapeutic agent for inflammatory diseases.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN6OS/c19-12-4-6-13(7-5-12)21-16(26)11-27-17-9-8-15-22-23-18(25(15)24-17)14-3-1-2-10-20-14/h1-10H,11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTYBUXIPPDRAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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